Fmoc-D-Phe(4-CF3)-OH
CAS No.: 238742-88-6
Cat. No.: VC21543043
Molecular Formula: C25H20F3NO4
Molecular Weight: 455.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 238742-88-6 |
---|---|
Molecular Formula | C25H20F3NO4 |
Molecular Weight | 455.4 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31) |
Standard InChI Key | YMEGJWTUWMVZPD-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Physical and Chemical Properties
Fmoc-D-Phe(4-CF3)-OH possesses distinct physical and chemical properties that are essential to understand for research applications. The following table provides a comprehensive overview of these properties:
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₀F₃NO₄ |
Molecular Weight | 455.426 g/mol |
Appearance | Powder, Pale brown |
Density | 1.4±0.1 g/cm³ |
Melting Point | 128-138°C |
Boiling Point | 619.0±55.0 °C at 760 mmHg |
Flash Point | 328.2±31.5 °C |
LogP | 5.98 |
PSA | 75.63000 |
Vapor Pressure | 0.0±1.9 mmHg at 25°C |
Index of Refraction | 1.588 |
Exact Mass | 455.134430 |
The compound's high boiling point (619.0±55.0 °C) and flash point (328.2±31.5 °C) indicate significant thermal stability . The LogP value of 5.98 suggests considerable lipophilicity, an important parameter for drug development as it influences membrane permeability and pharmacokinetic properties . These physical characteristics contribute to the compound's utility in various research contexts, particularly when designing peptides with enhanced stability and specific binding properties.
Nomenclature and Identification
Fmoc-D-Phe(4-CF3)-OH is identified through various nomenclature systems and chemical identifiers. Interestingly, two different CAS (Chemical Abstracts Service) numbers appear in the literature for this compound, which may reflect different registrations or slight variations in characterization.
Primary Identifiers
Identifier Type | Value |
---|---|
CAS Numbers | 247113-86-6 or 238742-88-6 |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid |
MDL Number | MFCD00797582 |
Chemical Structure Identifiers
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31) |
Standard InChIKey | YMEGJWTUWMVZPD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Common Synonyms
Fmoc-D-Phe(4-CF3)-OH is known by several synonyms in scientific literature and commercial catalogs:
-
Fmoc-4-(trifluoromethyl)-D-phenylalanine
-
FMOC-D-4-Trifluoromethylphe
-
Fmoc-D-4-Trifluoromethylphenylalanine
-
Fmoc-4-Trifluoromethyl-D-Phenylalanine
-
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
These various identifiers and synonyms facilitate accurate identification and referencing of the compound across different databases and research publications.
Research Applications
Fmoc-D-Phe(4-CF3)-OH has diverse applications across multiple research domains, making it a valuable tool in biochemical and pharmaceutical investigations.
Peptide Synthesis
Fmoc-D-Phe(4-CF3)-OH serves as a critical building block in solid-phase peptide synthesis. The Fmoc protecting group enables selective modification of amino acids without interfering with other functional groups, allowing researchers to create precisely designed peptide sequences . The D-configuration provides peptides with enhanced resistance to enzymatic degradation, while the trifluoromethyl modification introduces specific properties such as altered electronic distribution and hydrophobicity.
Drug Development
The trifluoromethyl group significantly enhances the pharmacological properties of peptides containing this modified amino acid . Specifically, the trifluoromethyl modification can:
-
Improve metabolic stability against enzymatic degradation
-
Increase lipophilicity, enhancing membrane permeability
-
Alter binding affinity to target proteins
-
Modify the electronic properties of the molecule, affecting its interactions
These properties make Fmoc-D-Phe(4-CF3)-OH particularly valuable in the design of more effective therapeutic agents, especially peptide-based drugs with improved pharmacokinetic profiles.
Protein-Protein Interaction Studies
One of the most significant research applications of Fmoc-D-Phe(4-CF3)-OH is in the development of peptide inhibitors that target protein-protein interactions . These inhibitors can be used to study cellular pathways and potentially develop new therapeutic approaches for diseases involving aberrant protein interactions. The Touti et al. study (2019) specifically focused on using in-solution enrichment to identify peptide inhibitors of protein-protein interactions, incorporating compounds like Fmoc-D-Phe(4-CF3)-OH in their methodology .
Neuroscience Research
The compound is employed in studies involving neuropeptides, contributing to understanding their role in neurological functions and disorders . Neuropeptides containing D-amino acids with trifluoromethyl modifications can exhibit enhanced stability in biological environments, making them valuable tools for neuroscience research where long-lasting activity may be required for meaningful observations.
Analytical Chemistry
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